molecular formula C20H21ClN6O3S B2719651 Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852373-06-9

Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2719651
CAS No.: 852373-06-9
M. Wt: 460.94
InChI Key: AXAURHHWDACNFU-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 2. A thioacetyl linker connects the pyridazine moiety to a piperazine ring, which is further functionalized with an ethyl carboxylate group at position 3.

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-17-8-7-16-22-23-19(27(16)24-17)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAURHHWDACNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 852373-06-9) is a complex organic compound that exhibits significant biological activities. This compound is characterized by its unique molecular structure, which includes a triazole moiety known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects based on various studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H21_{21}ClN6_6O3_3S
  • Molecular Weight : 460.9 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazole structure. For instance, a review on 1,2,4-triazoles indicated their effectiveness as antibacterial agents against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound was evaluated for its activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth with IC90_{90} values indicating significant potency.

CompoundTarget PathogenIC90_{90} (μM)
This compoundMycobacterium tuberculosis40.32
Other tested triazole derivativesVarious Gram-negative and Gram-positive bacteria0.125 - 8

Anticancer Activity

The anticancer effects of this compound are also noteworthy. Research on similar triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation in various cancer types. For example, certain derivatives showed IC50_{50} values ranging from 6.2 μM to over 40 μM against colon carcinoma and breast cancer cell lines .

Cell LineCompoundIC50_{50} (μM)
HCT-116 (Colon Cancer)Triazole Derivative6.2
T47D (Breast Cancer)Triazole Derivative27.3

Enzyme Inhibition

The compound has been shown to interact with various enzymes critical for metabolic processes. Studies indicate that it can inhibit cytochrome P450 enzymes and other metabolic pathways . This interaction is crucial as it may affect drug metabolism and efficacy.

Case Studies and Research Findings

  • Study on Antitubercular Agents : A study synthesized several triazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among these compounds, those structurally similar to this compound exhibited significant inhibitory effects with low IC values .
  • Anticancer Screening : In vitro assays demonstrated that certain triazole derivatives could inhibit cell growth in cancer lines such as HCT-116 and T47D with varying degrees of potency . These findings suggest potential therapeutic applications in oncology.
  • Enzymatic Activity Assessment : The compound's ability to inhibit specific enzymes was assessed through biochemical assays revealing its potential as a lead compound for drug development targeting metabolic disorders .

Scientific Research Applications

Research indicates that Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. It is hypothesized to interact with c-Met and VEGFR-2 kinases, potentially affecting angiogenesis and tumor growth .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of various diseases. This inhibition could lead to therapeutic effects in conditions such as cancer or infectious diseases .
  • Pharmacological Effects : Its diverse structural features allow it to interact with multiple biological targets, making it a candidate for further pharmacological studies .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : In vitro studies have demonstrated the ability of this compound to reduce cell viability in several cancer cell lines. The mechanisms behind this activity are under investigation but may involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds structurally similar to this compound. These findings suggest potential applications in treating bacterial infections .

Summary Table of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AnticancerInhibition of c-Met/VEGFR-2 kinasesCancer therapy
Enzyme InhibitionTargeting metabolic pathwaysTreatment of metabolic diseases
AntimicrobialDisruption of bacterial cell functionAntibiotic development

Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazolo-Pyridazine vs. Pyridazinone Derivatives

  • Pyridazinone Analogs: Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () replace the triazole ring with a ketone group.

Thiazolo-Triazole Hybrids

  • Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate () uses a thiazolo-triazole core instead of triazolo-pyridazine. The sulfur atom in thiazole may improve metabolic stability compared to the pyridazine nitrogen .

Substituent Variations

Aromatic Ring Substitutions

  • 2-Fluorophenyl () : Fluorine’s electronegativity and small size improve membrane permeability and bioavailability, a common strategy in CNS drug design .
  • 4-Methoxyphenyl () : The methoxy group’s electron-donating effects may reduce metabolic oxidation compared to halogens .

Linker Groups

  • Thioacetyl (Target) : The sulfur atom in the thioacetyl linker may contribute to redox activity or metal chelation.
  • Hydrazone () : Hydrazone linkers (e.g., in 3a) offer pH-sensitive cleavage, useful in prodrug design .
  • Acetohydrazide () : This polar linker increases water solubility but may reduce blood-brain barrier penetration .

Piperazine Modifications

  • Ethyl Carboxylate (Target) : The ethyl ester enhances lipophilicity, aiding cellular uptake. Hydrolysis to a carboxylic acid in vivo could modulate activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing triazolopyridazine-piperazine derivatives like Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate?

  • Methodology : Focus on reaction conditions (e.g., reflux in ethanol with hydrazine hydrate for cyclization) and purification steps (vacuum concentration, recrystallization, or column chromatography). For example, analogous syntheses involve heating precursors in ethanol under reflux for 5 hours, followed by solvent removal and purification via filtration or chromatography .
  • Safety : Use PPE (gloves, goggles) due to hazards like skin/eye irritation, as noted in safety data for structurally similar compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., piperazine ring, triazolopyridazine core) and regioselectivity.
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).
  • Elemental Analysis : Verify purity (>98%) and stoichiometry .

Q. What safety protocols are essential for handling this compound?

  • PPE : Lab coat, nitrile gloves, and chemical goggles to mitigate skin/eye exposure risks .
  • Ventilation : Use fume hoods to avoid inhalation of toxic byproducts (e.g., nitrogen oxides) during synthesis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, such as bromodomain inhibition?

  • SAR Insights : Introduce substituents (e.g., methoxy groups) on the triazolopyridazine core to improve binding affinity to BET proteins, as seen in AZD5153 .
  • Bivalent Design : Optimize linker length between triazolopyridazine and piperazine moieties to enhance BRD4 inhibition via dual-binding .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent ratio, and catalyst loading. For example, flow chemistry approaches (e.g., Omura-Sharma-Swern oxidation) improve reproducibility in continuous processes .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal reaction parameters .

Q. How can researchers resolve contradictions in toxicity data between structurally related compounds?

  • Case Study : Compare hazard classifications (e.g., skin/eye irritation in vs. "no known hazard" in ).
  • Mitigation : Conduct in vitro assays (e.g., MTT for cytotoxicity) and consult multiple SDSs to reconcile discrepancies .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

  • In Silico Modeling : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions. For example, the piperazine moiety may enhance solubility but reduce blood-brain barrier penetration .
  • Docking Studies : Simulate interactions with BRD4 bromodomains using AutoDock Vina to prioritize derivatives for synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Stress Testing : Expose the compound to acidic/basic buffers (pH 1–12) and elevated temperatures (40–60°C). Monitor degradation via HPLC to identify unstable functional groups (e.g., acetyl or thioether linkages) .

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